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Compound of Interest

3-Chloro-5-methyl-4-
Compound Name:
hydroxybenzonitrile

Cat. No.: B068557

An In-depth Technical Guide to 3-Chloro-5-
methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
toxicological properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3).
While experimental data for this specific compound is limited, this document compiles available
information and presents data from structurally similar compounds to offer valuable insights for
researchers and professionals in drug development and organic synthesis. The guide includes
a detailed, plausible experimental protocol for its synthesis, a summary of its known safety and
handling precautions, and logical workflows for its synthesis and characterization, visualized
using Graphviz diagrams.

Chemical and Physical Properties

3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound containing
chloro, methyl, hydroxyl, and nitrile functional groups. These groups contribute to its specific
chemical reactivity and physical characteristics. To date, a thorough experimental investigation
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of its chemical and physical properties has not been published.[1] The following tables
summarize key identifiers and predicted or analogous physical property data.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 173900-45-3 [1]
Molecular Formula CsHsCINO Chemindex
Molecular Weight 167.59 g/mol Chemindex

3-chloro-4-hydroxy-5- _
IUPAC Name o CAPOT Chemical
methylbenzonitrile

Table 2: Physical Properties
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Property Value Notes

White to off-white Inferred from similar
Appearance . .

solid/crystalline powder. compounds.

For the related compound 3,5-
Dimethyl-4-
hydroxybenzonitrile, the

Melting Point No data available. melting point is 123-127 °C.
For 3-Chloro-5-
hydroxybenzonitrile, it is 168-
172 °C.

Predicted for a similar
- ) ] compound, 3-chloro-5-
Boiling Point No data available. o
hydroxybenzonitrile, to be

265.4+25.0 °C.

Likely soluble in polar organic

solvents like methanol,
Solubility No specific data available. ethanol, DMSO, and DMF,

based on the properties of

similar phenolic compounds.

Predicted for a similar
) ] compound, 3-chloro-5-
Density No data available. o
hydroxybenzonitrile, to be

1.4+0.1 g/cm3.

Spectral Data (Predicted)

No experimental spectral data for 3-Chloro-5-methyl-4-hydroxybenzonitrile has been found
in the reviewed literature. However, based on the analysis of structurally related compounds,
the following spectral characteristics can be anticipated:

Table 3: Predicted Spectral Data
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Technique Expected Peaks and Features

- A singlet for the methyl protons (-CHs) around
2.0-2.5 ppm.- Two singlets or an AB quartet for

the aromatic protons in the region of 6.5-7.5

1H NMR _
ppm.- A broad singlet for the hydroxyl proton (-
OH) which may be solvent and concentration-
dependent, typically > 5 ppm.
- A peak for the methyl carbon (-CHs) around
15-25 ppm.- Peaks for the aromatic carbons
13C NMR

between 110-160 ppm.- A peak for the nitrile
carbon (-C=N) in the range of 115-125 ppm.

- A broad absorption band for the hydroxyl group
(-OH stretch) around 3200-3600 cm~1.- A sharp,
medium intensity peak for the nitrile group (-
C=N stretch) around 2220-2260 cm~1.- C-H
stretching bands for the aromatic ring and
methyl group around 2850-3100 cm~1.- C=C

IR Spectroscopy

stretching bands for the aromatic ring in the
1400-1600 cm~1 region.

- Amolecular ion peak (M*) showing a
M Spect . characteristic isotopic pattern for a compound
ass Spectrometry o )
containing one chlorine atom (M* and M+2+

peaks in an approximate 3:1 ratio).

Experimental Protocols
Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile

A plausible and commonly employed method for the synthesis of 4-hydroxybenzonitriles is the
demethylation of the corresponding 4-methoxybenzonitrile precursor. The following protocol is
adapted from the synthesis of the structurally similar 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-chloro-4-methoxy-5-methylbenzonitrile.

Reagents and Materials:
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 3-chloro-4-methoxy-5-methylbenzonitrile
e Lithium iodide (Lil)

e 2,4,6-Trimethylpyridine (Collidine)

o Ethyl acetate (EtOAC)

e 10% Aqueous hydrochloric acid (HCI)

e Water (deionized)

 Saturated brine solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Hexane

e Three-necked round-bottom flask

» Condenser

e Heating mantle with a stirrer

e Separatory funnel

» Rotary evaporator

e Thin Layer Chromatography (TLC) apparatus
Procedure:

e To a 250 mL three-necked flask, add 3-chloro-4-methoxy-5-methylbenzonitrile (1 equivalent)
and 2,4,6-trimethylpyridine (as solvent).

e Heat the reaction mixture to 170 °C with stirring.
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e Once the temperature is stable, add lithium iodide (3 equivalents) in portions.
e Continue stirring the reaction at 170 °C for 4 hours.
o Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

o After completion of the reaction (disappearance of the starting material), cool the mixture to
room temperature.

e Quench the reaction by slowly adding 10% aqueous HCI.

» Extract the product into ethyl acetate.

e Wash the organic layer sequentially with water and saturated brine.
e Dry the organic layer over anhydrous sodium sulfate and filter.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

» Purify the crude product by silica gel column chromatography using a mixture of ethyl
acetate and hexane as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent to yield 3-
Chloro-5-methyl-4-hydroxybenzonitrile as a solid.

Mandatory Visualizations

Start: 3-chloro-4-methoxy-
bl b

Reagents:

Demethylation Reaction Aqueous Workup Purification Product: 3-Chloro-5-methyl-
(170 °C, 4h) (10% HCI, EtOAc extraction) (Silica Gel Chromatography) 4-hydroxybenzonitrile

- Lithium lodide
- 2,4,6-Trimethylpyridine
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Caption: Synthetic workflow for 3-Chloro-5-methyl-4-hydroxybenzonitrile.

Purified Sample of
3-Chloro-5-methyl-4-hydroxybenzonitrile

Structural Analysis Structural Analysis tructural Analysis Physicochemical Analysis Physicochemical Analysis Physicochemical Analysis

Structural Elucidation Purity and Physical Properties
Y Y

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(*H, C) (Molecular Weight, Isotopic Pattern) (Functional Groups)

A4
Chromatography

(TLC, HPLC) Melting Point Analysis

| Solubility Studies

Click to download full resolution via product page

Caption: Logical workflow for the characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the
biological activity or the involvement of 3-Chloro-5-methyl-4-hydroxybenzonitrile in any
signaling pathways. However, structurally related benzonitrile derivatives have been
investigated for a variety of pharmacological activities. For instance, some substituted
(cyanophenoxy)pyrazoles have been explored as non-nucleoside HIV reverse transcriptase
inhibitors. This suggests that 3-Chloro-5-methyl-4-hydroxybenzonitrile could serve as a
valuable intermediate in the synthesis of novel bioactive molecules. Further research is
required to elucidate any potential therapeutic applications.

Safety and Handling

The chemical, physical, and toxicological properties of 3-Chloro-5-methyl-4-
hydroxybenzonitrile have not been thoroughly investigated.[1] Therefore, it should be handled
with care, following standard laboratory safety procedures.

General Precautions:
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e Inhalation: May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors,
or spray. Use only outdoors or in a well-ventilated area.

» Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[1]

e Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at
least 15 minutes.[1]

 Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person.
Rinse mouth with water.[1]

Personal Protective Equipment (PPE):
o Wear protective gloves, clothing, eye protection, and face protection.

o For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For
higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator
cartridges.[1]

Fire Fighting Measures:

o Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or
carbon dioxide.[1]

» Specific hazards: Hazardous decomposition products include carbon dioxide, nitrogen
oxides (NOXx), and hydrogen chloride gas.[1]

Handling and Storage:

e Avoid formation of dust and aerosols.

e Provide appropriate exhaust ventilation at places where dust is formed.
e Store in a cool, dry place in a tightly closed container.

Disposal:
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» Dispose of this material as hazardous waste. Contact a licensed professional waste disposal

service.

Conclusion

3-Chloro-5-methyl-4-hydroxybenzonitrile is a chemical compound with potential applications
as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and
materials science. While there is a significant lack of experimentally determined data for its
physical and spectral properties, this guide provides a foundational understanding based on its
chemical structure and comparison with related compounds. The provided synthesis protocol
offers a viable route for its preparation, and the outlined characterization workflow establishes a
basis for its analysis. It is imperative that future research focuses on the experimental
determination of its properties and exploration of its biological activities to fully realize its
potential. Researchers and scientists should exercise caution and adhere to strict safety
protocols when handling this compound due to the limited toxicological data available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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